N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-14(10-13(12)2)17-20-21-18(24-17)19-16(22)11-23-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBYOOVQOPFJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds:
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7h)
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Structural Insights :
- The target compound’s 3,4-dimethylphenyl group (electron-donating methyl groups) may enhance lipophilicity compared to 7h’s thiazole-methyl substituent (polarizable due to sulfur and amine).
Oxadiazole vs. Thiadiazole Derivatives
Key Compound:
Comparison :
- The trimethoxyphenyl group in 8a improves solubility compared to dimethylphenyl but may reduce membrane permeability.
Methoxy-Substituted Analogs
Key Compound:
Implications :
- Methoxy groups may improve aqueous solubility but could reduce metabolic stability compared to methyl groups.
Tetrazole and Triazole Derivatives
Key Compounds:
| Property | Target Compound | Tetrazole/Triazole Analogs |
|---|---|---|
| Heterocycle | 1,3,4-Oxadiazole | Tetrazole or 1,2,4-triazole |
| Bioactivity | Not reported | Herbicidal, plant growth regulation |
Comparison :
- Tetrazole/triazole cores introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability.
- The target compound’s oxadiazole may offer better π-π stacking interactions with biological targets.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the presence of an oxadiazole ring and a phenoxyacetamide group. The molecular formula is with a molecular weight of approximately 350.39 g/mol. The compound's unique substituents contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbonyl compounds.
- Acetylation : The oxadiazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final product.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (breast) | 20 | Inhibition of cell proliferation |
| HeLa (cervical) | 25 | Disruption of mitochondrial function |
The mechanism appears to involve apoptosis induction and cell cycle arrest, likely through the upregulation of pro-apoptotic factors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Interaction with Receptors : Preliminary studies suggest it may interact with cellular receptors that modulate apoptosis and cell growth.
- Oxidative Stress Induction : There is evidence that it increases reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A study published in MDPI reported that this compound exhibited significant cytotoxicity against A431 cells with an IC50 value of 15 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapy .
- Antimicrobial Efficacy : Research conducted by Smolecule found that this compound displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest its potential application as an antimicrobial agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
